AG-041R

Description

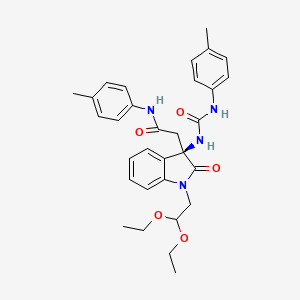

Structure

3D Structure

Properties

IUPAC Name |

2-[(3R)-1-(2,2-diethoxyethyl)-3-[(4-methylphenyl)carbamoylamino]-2-oxoindol-3-yl]-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36N4O5/c1-5-39-28(40-6-2)20-35-26-10-8-7-9-25(26)31(29(35)37,19-27(36)32-23-15-11-21(3)12-16-23)34-30(38)33-24-17-13-22(4)14-18-24/h7-18,28H,5-6,19-20H2,1-4H3,(H,32,36)(H2,33,34,38)/t31-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLPMNSDISYEBU-WJOKGBTCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CN1C2=CC=CC=C2C(C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(CN1C2=CC=CC=C2[C@@](C1=O)(CC(=O)NC3=CC=C(C=C3)C)NC(=O)NC4=CC=C(C=C4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40430968 | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

159883-95-1, 199800-49-2 | |

| Record name | (+)-1-(2,2-Diethoxyethyl)-2,3-dihydro-N-(4-methylphenyl)-3-[[[(4-methylphenyl)amino]carbonyl]amino]-2-oxo-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=159883-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AG-041R | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40430968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Mechanism of AG-041R in Gastric Cancer Cells: A Technical Overview

A comprehensive review of the available scientific literature reveals a notable scarcity of direct research on the specific mechanism of action of AG-041R in gastric cancer cells. While AG-041R is identified as a gastrin receptor antagonist, its detailed effects on signaling pathways, apoptosis, and the cell cycle in the context of gastric carcinoma have not been extensively elucidated in published studies. However, by examining the broader role of the gastrin/cholecystokinin B receptor (CCK-B) axis in gastric cancer and the effects of other gastrin receptor antagonists, we can infer the potential mechanisms of AG-041R.

Gastrin, a peptide hormone, is recognized for its role in stimulating the growth of human gastric cancer both in laboratory settings and in living organisms.[1] This proliferative effect is mediated through high-affinity, membrane-associated receptors, specifically the CCK-B receptors.[1][2][3][4] The expression of gastrin and its receptor in gastric cancer cells can create an autocrine loop that promotes tumor growth. Therefore, agents that can block this interaction, such as gastrin receptor antagonists, are of significant interest in gastric cancer therapy.

The Gastrin/CCK-B Receptor Signaling Pathway

The binding of gastrin to its CCK-B receptor on gastric cancer cells can activate several downstream signaling pathways implicated in cell proliferation, survival, and metastasis. While a detailed pathway specifically for AG-041R is not available, a generalized schematic of the gastrin-induced signaling cascade in cancer cells can be constructed based on existing research. Activation of the CCK-B receptor by gastrin typically leads to the activation of phospholipase C, which in turn triggers downstream signaling involving protein kinase C and calcium mobilization. This can further activate pathways such as the mitogen-activated protein kinase (MAPK/ERK) and PI3K/Akt pathways, which are central to cell growth and survival.

References

The Unexpected Chondrogenic Potential of AG-041R: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Initially developed as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist, the indoline-2-one derivative AG-041R has demonstrated a remarkable and unexpected capacity to stimulate cartilage growth.[1] This serendipitous discovery has pivoted research focus towards its potential as a novel therapeutic agent for cartilage disorders. This technical guide provides an in-depth analysis of the core findings related to AG-041R's chondrogenic effects, detailing the experimental evidence, underlying mechanisms of action, and comprehensive protocols for key assays. All quantitative data is summarized for comparative analysis, and critical signaling pathways and experimental workflows are visualized using DOT language diagrams.

Introduction: A Paradigm Shift from Gastrin Antagonist to Chondrogenic Agent

AG-041R, chemically identified as 3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl) ureido)-indoline-2-one, was originally synthesized and investigated for its potent antagonism of the cholecystokinin-B (CCK-B)/gastrin receptor.[2][3] However, during preclinical toxicology studies, a consistent and unexpected observation was made: high-dose oral administration of AG-041R led to systemic cartilage hyperplasia in rats.[1] This effect was confirmed to be an intrinsic property of the compound, independent of its CCK2/gastrin receptor antagonistic actions. This discovery opened a new avenue of investigation, positioning AG-041R as a promising candidate for the treatment of cartilage defects and degenerative joint diseases.

In Vivo Evidence: Systemic and Localized Cartilage Hyperplasia

The primary in vivo evidence for AG-041R's chondrogenic activity comes from studies in rats and rabbits, which demonstrated both systemic and localized effects on cartilage tissue.

Systemic Cartilage Hyperplasia in Rats

Oral administration of high doses of AG-041R to rats for four weeks resulted in marked, systemic cartilage hyperplasia. Histological examination revealed significant changes in various cartilaginous tissues throughout the body.

Table 1: Tissues Exhibiting Cartilage Hyperplasia Following Oral AG-041R Administration in Rats

| Tissue Location | Observation |

| Auricles (Ears) | Histologically confirmed hyperplasia. |

| Trachea | Histologically confirmed hyperplasia. |

| Femoral Condyle (Marginal Region) | Histologically confirmed hyperplasia. |

| Xiphoid Process | Histologically confirmed hyperplasia. |

| Intervertebral Disks | Histologically confirmed hyperplasia. |

Localized Cartilage Growth and Defect Repair

To determine if the effect could be localized, direct intra-articular injections were administered.

-

Localized Hyperplasia: Daily intra-articular injections of AG-041R into rat knee joints for three weeks induced cartilage hyperplasia specifically in the marginal region of the femoral condyle, with no systemic effects observed.

-

Osteochondral Defect Repair: In a rabbit model, AG-041R was shown to significantly enhance the repair of osteochondral defects. A 1µM solution was administered to a 4mm cylindrical defect in the patellar groove, followed by continuous delivery via an osmotic pump for 14 days.

Table 2: Quantitative Outcomes of AG-041R on Osteochondral Defect Repair in Rabbits

| Parameter | AG-041R-Treated Group | Untreated Control Group | Outcome |

| Histological Score | Significantly Higher | Lower | Improved tissue morphology. |

| Glycosaminoglycan (GAG) Quantity | Significantly Higher | Lower | Enhanced matrix production. |

| Chondroitin Sulfate Ratio | Significantly Higher | Lower | Indicates maturation of cartilage. |

| Degeneration of Surrounding Cartilage | Suppressed | Observed | Protective effect on adjacent tissue. |

In Vitro Analysis: Cellular and Molecular Effects on Chondrocytes

To elucidate the cellular mechanisms, studies were conducted on isolated articular chondrocytes from both rats and rabbits. These experiments confirmed that AG-041R directly stimulates chondrocyte proliferation and matrix synthesis while uniquely preventing terminal differentiation.

Dose-Dependent Effects on Proliferation and Matrix Synthesis

AG-041R exhibited a clear dose-dependent effect on chondrocyte activity. Studies on rabbit primary chondrocytes cultured in a type I collagen gel showed a distinct optimal concentration.

Table 3: Dose-Response of AG-041R on Rabbit Chondrocyte Proliferation and GAG Synthesis

| AG-041R Concentration | Effect on Proliferation | Effect on Glycosaminoglycan (GAG) Synthesis |

| 1 µM | Stimulated | Stimulated |

| 10 µM | Suppressed | Suppressed |

Source: Tsunoda et al., 2001

Stimulation of Cartilage Matrix Synthesis

In rat articular chondrocytes, AG-041R was shown to accelerate the synthesis of key components of the cartilage extracellular matrix (ECM).

Table 4: Effect of AG-041R on Cartilage Matrix Components in Rat Chondrocytes

| Assay | Marker | Effect of AG-041R | Implication |

| [³⁵S]Sulfate Incorporation | Proteoglycans | Accelerated | Increased synthesis of GAGs. |

| Alcian Blue Staining | Extracellular Matrix | Increased Accumulation | Enhanced overall matrix deposition. |

| Northern Blotting | Type II Collagen mRNA | Up-regulated | Increased synthesis of a key cartilage collagen. |

| Northern Blotting | Aggrecan mRNA | Up-regulated | Increased synthesis of the major proteoglycan. |

| Northern Blotting | Tenascin mRNA | Up-regulated | Increased expression of an articular cartilage marker. |

Source: Okazaki et al., 2003

Prevention of Chondrocyte Terminal Differentiation

A critical and highly desirable effect of AG-041R is its ability to promote cartilage formation without pushing chondrocytes towards hypertrophy and terminal differentiation, a common issue with some growth factors.

Table 5: Suppressive Effects of AG-041R on Markers of Terminal Differentiation

| Assay | Marker | Effect of AG-041R | Implication |

| Enzyme Activity | Alkaline Phosphatase (ALP) | Suppressed | Inhibition of hypertrophic marker. |

| Staining | Mineral Deposition | Suppressed | Prevention of calcification. |

| Northern Blotting | Type X Collagen mRNA | Suppressed | Down-regulation of a key hypertrophic marker. |

| Northern Blotting | Cbfa1 mRNA | Suppressed | Down-regulation of a key osteogenic transcription factor. |

Source: Okazaki et al., 2003

Mechanism of Action: The Role of BMP and MEK1/Erk Signaling

The chondrogenic activity of AG-041R is not mediated by its original target, the CCK2 receptor, but through the modulation of key signaling pathways integral to cartilage homeostasis. Research points to a mechanism involving endogenous Bone Morphogenetic Proteins (BMPs) and the MEK1/Erk pathway.

-

BMP-2 Induction: AG-041R treatment leads to an increase in BMP-2 mRNA in chondrocytes.

-

Matrix Synthesis Stimulation: The stimulatory effects of AG-041R on cartilage matrix synthesis were reversed by the addition of a neutralizing soluble receptor for BMPs, confirming that the action is mediated, at least in part, by endogenous BMPs.

-

MEK1/Erk Pathway Activation: AG-041R was found to activate the MEK1/Erk signaling pathway.

-

Prevention of Terminal Differentiation: The activation of the MEK1/Erk pathway was specifically shown to be responsible for preventing the terminal differentiation of chondrocytes.

Caption: AG-041R signaling cascade in articular chondrocytes.

Experimental Protocols

This section details the methodologies used in the key studies investigating AG-041R's effect on cartilage.

Animal Models and Drug Administration

-

Rat Model for Systemic Effects:

-

Animals: Male Sprague-Dawley rats.

-

Administration: AG-041R administered orally at high doses for 4 weeks.

-

Analysis: Tissues (auricles, trachea, femoral condyle, etc.) were harvested, fixed, sectioned, and stained with hematoxylin and eosin for histological evaluation.

-

-

Rabbit Model for Osteochondral Defect Repair:

-

Animals: Male rabbits.

-

Procedure: A full-thickness cylindrical osteochondral defect (4 mm diameter) was created in the patellar groove of the knee joint.

-

Administration: 100 µL of 1 µM AG-041R was administered at the time of surgery, followed by continuous infusion of 200 µL for 14 days via a subcutaneously implanted osmotic pump.

-

Analysis: At 12 and 24 weeks post-surgery, joints were harvested for histological (Safranin-O staining) and biochemical (glycosaminoglycan and chondroitin sulfate quantification) analysis.

-

Chondrocyte Isolation and Culture

-

Source: Articular cartilage was harvested from the knee joints of 5-week-old Sprague-Dawley rats.

-

Digestion: The cartilage was minced and subjected to sequential enzymatic digestion, typically with pronase followed by collagenase, to release the chondrocytes from the extracellular matrix.

-

Culture: Isolated chondrocytes were cultured in a monolayer or in a high-density micromass culture system using Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. Cells were treated with varying concentrations of AG-041R for specified time periods.

Biochemical Assays for Matrix Synthesis

-

Proteoglycan Synthesis ([³⁵S]Sulfate Incorporation):

-

Chondrocyte cultures were incubated with AG-041R for a defined period.

-

[³⁵S]Sulfate was added to the culture medium for the final hours of incubation.

-

The cell layer and medium were harvested, and unincorporated [³⁵S]sulfate was removed.

-

The amount of incorporated radioactivity, representing newly synthesized sulfated proteoglycans, was measured using a scintillation counter.

-

-

Alcian Blue Staining:

-

Cultured chondrocytes were fixed with formalin.

-

The fixed cells were stained with Alcian blue solution (pH 1.0), which specifically binds to sulfated glycosaminoglycans.

-

After washing, the bound dye was extracted with a guanidine-HCl solution.

-

The absorbance of the extracted dye was measured spectrophotometrically to quantify the amount of deposited matrix.

-

Gene Expression Analysis (Northern Blotting)

-

RNA Extraction: Total RNA was extracted from chondrocyte cultures treated with or without AG-041R using standard methods (e.g., guanidinium thiocyanate-phenol-chloroform extraction).

-

Electrophoresis: A defined amount of total RNA per sample was separated by size on a denaturing agarose gel.

-

Transfer: The RNA was transferred from the gel to a nylon membrane.

-

Hybridization: The membrane was incubated with a radiolabeled cDNA probe specific for the gene of interest (e.g., type II collagen, aggrecan, type X collagen, Cbfa1).

-

Detection: The membrane was washed to remove the unbound probe and exposed to X-ray film or a phosphorimager to visualize the bands corresponding to the target mRNA. Band intensity was quantified to determine relative gene expression levels.

Caption: General workflow for in vitro chondrocyte experiments.

Summary and Future Directions

The unexpected discovery of AG-041R's chondrogenic properties represents a significant development in the search for effective cartilage repair therapies. Originally designed as a gastrin receptor antagonist, AG-041R has been shown to induce cartilage hyperplasia in vivo and stimulate chondrocyte proliferation and matrix synthesis in vitro. Crucially, it achieves this while simultaneously suppressing the terminal differentiation of chondrocytes, a key advantage over other anabolic agents. The mechanism appears to be mediated through the induction of endogenous BMPs and the activation of the MEK1/Erk pathway.

These findings strongly suggest that AG-041R has the potential to be a potent therapeutic agent for cartilage disorders, including osteoarthritis and focal cartilage defects. Future research should focus on optimizing delivery methods for localized joint application, further elucidating the upstream receptor and signaling events, and transitioning these promising preclinical findings into human clinical trials.

References

- 1. AG-041R, a novel indoline-2-one derivative, induces systemic cartilage hyperplasia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. AG-041R, a cholecystokinin-B/gastrin receptor antagonist, stimulates the repair of osteochondral defect in rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Efficient asymmetric synthesis of novel gastrin receptor antagonist AG-041R via highly stereoselective alkylation of oxindole enolates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacological Profile of AG-041R: A Dual-Action Molecule with Chondrogenic Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

AG-041R, an indoline-2-one derivative, was initially developed as a potent and selective antagonist for the cholecystokinin-2 (CCK2)/gastrin receptor. However, preclinical studies unveiled an unexpected and significant secondary activity: the induction of systemic cartilage hyperplasia. This discovery has pivoted the primary research interest in AG-041R towards its potential as a novel therapeutic agent for cartilage disorders. This technical guide provides a comprehensive overview of the publicly available pharmacological data on AG-041R, detailing its dual activities, summarizing quantitative data, outlining experimental observations, and illustrating the known signaling pathway for its chondrogenic effects.

Introduction

AG-041R, with the chemical name 3R-1-(2,2-diethoxyethyl)-3-((4-methylphenyl)aminocarbonylmethyl)-3-((4-methylphenyl) ureido)-indoline-2-one, was first synthesized as a small molecule antagonist of the CCK2/gastrin receptor[1]. While it demonstrated high affinity and potency for this target, a serendipitous discovery during in vivo studies in rats revealed its profound effect on cartilage growth, independent of its CCK2 receptor antagonism[1]. This chondrogenic activity presents a promising avenue for the development of novel treatments for conditions such as osteoarthritis and other cartilage-related diseases.

CCK2/Gastrin Receptor Antagonist Activity

AG-041R is a potent and selective antagonist of the CCK2/gastrin receptor. Its activity has been characterized in vitro and in vivo through various assays.

Data Presentation:

Table 1: Quantitative Data for CCK2/Gastrin Receptor Antagonism of AG-041R

| Parameter | Value | Assay System | Reference |

| Apparent pKB | 10.4 | Isolated rat stomach ECL cells | [2] |

| IC50 | 2.2 nM | Inhibition of gastrin-evoked pancreastatin secretion | Not specified in abstracts |

| ID50 | 0.01 µmol/kg/hr | Antagonism of gastrin-evoked histidine decarboxylase activation | In vivo (rats) |

Experimental Protocols:

Detailed experimental protocols for the CCK2 receptor binding and functional assays are not fully available in the public domain. The available literature describes the following methodologies in general terms:

-

Isolated Rat Stomach ECL Cell Assay: This assay was used to determine the apparent pKB value. It involves generating gastrin dose-response curves in the absence or presence of increasing concentrations of AG-041R[2]. The flattening of the dose-response curves with increasing antagonist concentrations suggested that AG-041R may not act as a simple competitive antagonist under the tested conditions[2].

-

Inhibition of Gastrin-Evoked Pancreastatin Secretion: The IC50 value was determined by measuring the inhibition of pancreastatin secretion stimulated by gastrin. Specific details of the cell type and assay conditions are not provided in the reviewed abstracts.

-

In Vivo Antagonism of Histidine Decarboxylase Activation: The ID50 was determined in rats by measuring the antagonism of gastrin-evoked activation of histidine decarboxylase, a key enzyme in histamine synthesis stimulated by gastrin.

Chondrogenic Activity

The most remarkable pharmacological effect of AG-041R is its ability to stimulate cartilage formation. This was first observed as systemic cartilage hyperplasia in rats following oral administration.

Data Presentation:

Table 2: Quantitative and Qualitative Data for Chondrogenic Activity of AG-041R

| Parameter | Observation | Concentration/Dose | Assay System | Reference |

| In Vitro Proliferation & GAG Synthesis | Stimulated | 1 µM | Rabbit primary chondrocytes | |

| In Vitro Proliferation & GAG Synthesis | Suppressed | 10 µM | Rabbit primary chondrocytes | |

| Cartilage Matrix Synthesis | Accelerated proteoglycan synthesis, up-regulated type II collagen and aggrecan gene expression | Not specified | Rat articular chondrocytes | |

| Chondrocyte Terminal Differentiation | Suppressed (reduced ALP activity, mineralization, and type X collagen expression) | Not specified | Rat articular chondrocytes | |

| Systemic Cartilage Hyperplasia | Markedly induced in auricles, trachea, femoral condyle, xiphoid process, and intervertebral disks | "High dose" (specifics not provided) | Oral administration in rats for 4 weeks | |

| Localized Cartilage Hyperplasia | Induced in the marginal region of the femoral condyle | Not specified | Daily intraarticular injections in rat knee joints for 3 weeks |

Experimental Protocols:

Detailed protocols for the in vivo and in vitro chondrogenesis studies are not fully available in the public domain. The following provides an overview based on the available information:

-

In Vitro Chondrocyte Proliferation and Matrix Synthesis Assay:

-

Cell Culture: Primary chondrocytes were isolated from rabbit or rat knee joints.

-

Treatment: Cells were cultured in the presence of varying concentrations of AG-041R.

-

Analysis: Proliferation was likely assessed by cell counting or DNA quantification. Glycosaminoglycan (GAG) synthesis was measured, potentially through assays like the DMMB dye-binding assay. Gene expression of cartilage matrix components (e.g., type II collagen, aggrecan) was analyzed using methods like Northern blotting or RT-PCR.

-

-

In Vivo Systemic Cartilage Hyperplasia Study:

-

Animal Model: Rats were used for this study.

-

Administration: AG-041R was administered orally at a "high dose" for a period of 4 weeks. The exact dosage is not specified in the available literature.

-

Analysis: Histological examination of various cartilaginous tissues was performed to assess for hyperplasia.

-

-

In Vivo Localized Cartilage Hyperplasia Study:

-

Animal Model: Rats were used.

-

Administration: AG-041R was administered via daily intraarticular injections into the knee joints for 3 weeks. The exact dosage is not specified.

-

Analysis: Histological analysis of the knee joint cartilage was conducted.

-

Mandatory Visualization:

Caption: Signaling Pathway of AG-041R's Chondrogenic Action.

Pharmacokinetics (ADME)

There is no publicly available information regarding the absorption, distribution, metabolism, and excretion (ADME) profile of AG-041R. This represents a significant gap in the understanding of its overall pharmacological properties and would be a critical area for future investigation for any potential clinical development.

Summary and Future Directions

AG-041R presents a fascinating pharmacological profile with two distinct activities. While its development as a CCK2/gastrin receptor antagonist has been documented, its unexpected and potent chondrogenic effects have opened up a new and potentially more significant therapeutic avenue. The stimulation of cartilage matrix synthesis coupled with the suppression of terminal differentiation makes AG-041R a highly promising candidate for cartilage repair therapies.

However, a significant amount of data required for a complete pharmacological profile is not publicly available. Key areas for future research and disclosure include:

-

Detailed Pharmacokinetics: A full ADME workup is essential to understand the compound's bioavailability, tissue distribution (especially to cartilage), metabolic fate, and excretion routes.

-

Dose-Response Relationship for Chondrogenesis: Establishing a clear EC50 for its in vitro chondrogenic effects and a therapeutic dose range for in vivo efficacy is critical.

-

Specificity of Chondrogenic Action: Investigating the direct molecular target responsible for its cartilage-forming effects is a crucial next step in understanding its mechanism of action.

-

Long-term Safety Profile: Comprehensive toxicology studies are needed to assess the long-term effects of systemically induced cartilage growth.

The elucidation of these missing pieces of information will be vital in determining the true therapeutic potential of AG-041R as a novel treatment for cartilage disorders.

References

AG-041R: A Potential Inhibitor of Histamine Release via Gastrin/CCK-B Receptor Antagonism

For Immediate Distribution

[CITY, STATE] – [DATE] – This technical guide explores the hypothesized role of AG-041R as an inhibitor of histamine release, a potential therapeutic application derived from its established mechanism as a potent and selective Gastrin/Cholecystokinin-B (CCK-B) receptor antagonist. While direct experimental evidence for AG-041R's impact on histamine modulation is not yet established, this document outlines the compelling scientific rationale for this activity, grounded in the well-documented physiological link between Gastrin/CCK-B receptor activation and histamine secretion. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The Link Between Gastrin/CCK-B Receptors and Histamine

Histamine, a critical mediator of gastric acid secretion and allergic responses, is primarily released from enterochromaffin-like (ECL) cells in the gastric mucosa and mast cells throughout the body.[1][2][3] The peptide hormone gastrin is a key stimulant of this process, exerting its effects through the Gastrin/CCK-B receptor.[4][5] Activation of the Gastrin/CCK-B receptor on ECL cells and mast cells triggers a signaling cascade that culminates in the exocytosis of histamine-containing granules.

AG-041R is recognized as a potent antagonist of the Gastrin/CCK-B receptor. Based on this established pharmacology, it is hypothesized that AG-041R can competitively block the binding of gastrin to its receptor on histamine-producing cells, thereby attenuating or preventing histamine release.

Hypothesized Mechanism of Action

The proposed mechanism for AG-041R's inhibition of histamine release is centered on its antagonism of the Gastrin/CCK-B receptor. The binding of gastrin to this G-protein coupled receptor (GPCR) on ECL cells and mast cells initiates a downstream signaling cascade. By competitively inhibiting this initial step, AG-041R is expected to prevent the physiological response to gastrin, namely, histamine secretion.

Caption: Hypothesized signaling pathway for AG-041R-mediated inhibition of histamine release.

Potential Quantitative Efficacy

While no direct studies on AG-041R and histamine release exist, we can extrapolate potential efficacy based on its Gastrin/CCK-B receptor antagonism. The following table presents a hypothetical framework for quantifying the inhibitory effect of AG-041R on gastrin-induced histamine release.

| Parameter | Hypothetical Value | Cell Type | Measurement |

| IC₅₀ | 1 - 10 nM | Isolated ECL Cells | Gastrin-stimulated histamine release |

| % Inhibition | > 90% at 100 nM | Perfused Stomach Model | Gastrin-stimulated histamine release |

| Ki | 0.5 - 5 nM | Recombinant CCK-B Receptor | Radioligand binding assay |

This data is hypothetical and for illustrative purposes only. Experimental validation is required.

Proposed Experimental Protocols

To validate the hypothesized role of AG-041R in inhibiting histamine release, the following experimental protocols are proposed.

In Vitro: Isolated ECL Cell Histamine Release Assay

Objective: To determine the dose-dependent effect of AG-041R on gastrin-stimulated histamine release from isolated ECL cells.

Methodology:

-

ECL Cell Isolation: Isolate and purify ECL cells from rabbit or rat gastric mucosa.

-

Cell Culture: Culture isolated ECL cells in a suitable medium.

-

Pre-incubation: Incubate cells with varying concentrations of AG-041R for 30 minutes.

-

Stimulation: Stimulate the cells with a fixed concentration of gastrin-17.

-

Histamine Quantification: Measure the amount of histamine released into the supernatant using an enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

-

Data Analysis: Calculate the percentage inhibition of histamine release for each concentration of AG-041R and determine the IC₅₀ value.

Caption: Workflow for an in vitro assay to measure AG-041R's effect on histamine release.

Ex Vivo: Perfused Stomach Model

Objective: To assess the effect of AG-041R on gastrin-induced histamine release in a more physiologically relevant ex vivo model.

Methodology:

-

Stomach Preparation: Isolate the stomach from a rat or rabbit, maintaining its vascular and luminal connections.

-

Perfusion: Perfuse the stomach with a physiological buffer through the gastric artery.

-

AG-041R Administration: Introduce AG-041R into the perfusate at various concentrations.

-

Gastrin Stimulation: Infuse gastrin-17 into the arterial line to stimulate histamine release.

-

Sample Collection: Collect the venous effluent at regular intervals.

-

Histamine Measurement: Quantify the histamine concentration in the collected effluent.

-

Analysis: Compare histamine release in the presence and absence of AG-041R.

Logical Framework

The rationale for investigating AG-041R as a histamine release inhibitor is based on a clear logical progression from its known molecular target to its potential physiological effect.

Caption: Logical flow from AG-041R's mechanism to its potential therapeutic effect.

Conclusion and Future Directions

The established role of AG-041R as a potent Gastrin/CCK-B receptor antagonist provides a strong foundation for the hypothesis that it can inhibit histamine release. This potential therapeutic application warrants further investigation through rigorous in vitro and in vivo studies as outlined in this guide. Future research should focus on quantifying the efficacy of AG-041R in inhibiting histamine release, elucidating the precise molecular interactions, and evaluating its therapeutic potential in conditions characterized by excessive histamine secretion. The chondrogenic properties of AG-041R, while a separate area of investigation, should also be considered in the overall safety and therapeutic profile of the compound.

References

- 1. Gastrin induces histamine release from human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Physiology, Gastrin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The role of gastric mast cells, enterochromaffin-like cells and parietal cells in the regulation of acid secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. journals.physiology.org [journals.physiology.org]

An In-depth Technical Guide to the Dual Functionality of AG-041R

Introduction: AG-041R is a novel, potent indoline-2-one derivative initially developed as a selective antagonist for the cholecystokinin-2 (CCK2), also known as the gastrin receptor (CCK-B). Subsequent preclinical investigations revealed an unexpected and significant secondary function: the stimulation of chondrogenesis. This dual functionality presents AG-041R as a unique pharmacological tool with potential therapeutic applications in both gastroenterology and cartilage repair. This document provides a comprehensive technical overview of the data, experimental protocols, and signaling pathways associated with AG-041R's distinct biological activities.

Quantitative Data Summary

The dual activities of AG-041R have been characterized and quantified through various in vitro and in vivo assays. The following table summarizes the key quantitative metrics for its two primary functions.

| Function | Parameter | Value | Assay/Model |

| CCK2/Gastrin Receptor Antagonism | IC₅₀ | 2.2 nM | Inhibition of gastrin-evoked pancreastatin secretion[1] |

| ID₅₀ | 0.01 µmol/kg/hr | Antagonism of gastrin-evoked histidine decarboxylase activation in rats[2] | |

| Chondrogenesis Stimulation | Optimal Concentration | 1 µM | Stimulation of chondrocyte proliferation and glycosaminoglycan synthesis[3] |

| Suppressive Concentration | 10 µM | Inhibition of chondrocyte proliferation and glycosaminoglycan synthesis[3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of AG-041R's dual functionality. The following sections describe representative protocols for characterizing its receptor antagonism and chondrogenic properties.

This protocol details the methodology to determine the binding affinity (Ki) of AG-041R for the human CCK2 receptor.

Objective: To quantify the ability of AG-041R to displace a radiolabeled ligand from the CCK2 receptor.

Materials:

-

Membrane preparation from cells stably expressing human CCK2 receptor.

-

Radioligand: [³H]-Gastrin-I (human).

-

AG-041R stock solution (e.g., 10 mM in DMSO).

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% BSA.

-

Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, ice-cold.

-

96-well microplates and glass fiber filters.

-

Scintillation fluid and liquid scintillation counter.

Procedure:

-

Compound Dilution: Prepare a serial dilution of AG-041R in Binding Buffer to achieve a range of final assay concentrations (e.g., 0.1 nM to 10 µM).

-

Assay Setup: In a 96-well plate, add in order:

-

50 µL of Binding Buffer for total binding wells or 50 µL of a high concentration of a known non-radiolabeled antagonist (e.g., 10 µM Proglumide) for non-specific binding (NSB) wells.

-

50 µL of the diluted AG-041R compound or vehicle for control wells.

-

50 µL of [³H]-Gastrin-I diluted in Binding Buffer to a final concentration of ~1 nM.

-

50 µL of the CCK2 receptor membrane preparation (e.g., 20 µg protein/well).

-

-

Incubation: Incubate the plate at 25°C for 90 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash each filter three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation fluid, and allow to equilibrate for at least 4 hours. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the NSB from the total binding. Determine the IC₅₀ value of AG-041R by fitting the specific binding data to a sigmoidal dose-response curve. Calculate the Ki value using the Cheng-Prusoff equation.

This protocol describes a method to assess the chondrogenic potential of AG-041R on primary articular chondrocytes by measuring proteoglycan synthesis.[4]

Objective: To quantify the effect of AG-041R on the production of sulfated glycosaminoglycans (a major component of cartilage matrix).

Materials:

-

Primary rat articular chondrocytes.

-

Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% Penicillin-Streptomycin.

-

AG-041R stock solution (e.g., 10 mM in DMSO).

-

[³⁵S]-Sulfate radiolabel.

-

Alcian Blue 8GX dye solution.

-

Guanidine hydrochloride solution (4 M).

-

Scintillation fluid and liquid scintillation counter.

Procedure:

-

Cell Seeding: Seed primary chondrocytes in a 24-well plate at a density of 2 x 10⁵ cells/well and culture until confluent.

-

Compound Treatment: Replace the culture medium with fresh medium containing various concentrations of AG-041R (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) as a control.

-

Radiolabeling: After 24 hours of treatment, add [³⁵S]-Sulfate to each well to a final activity of 5 µCi/mL.

-

Incubation: Incubate the cells for an additional 48 hours.

-

Proteoglycan Extraction:

-

Wash the cell layers twice with phosphate-buffered saline (PBS).

-

Extract proteoglycans by adding 500 µL of 4 M guanidine hydrochloride solution to each well and incubating at 4°C overnight.

-

-

Quantification of [³⁵S]-Sulfate Incorporation:

-

Transfer an aliquot of the guanidine hydrochloride extract to a scintillation vial.

-

Add scintillation fluid and measure the radioactivity (CPM) using a liquid scintillation counter. Higher CPM indicates increased proteoglycan synthesis.

-

-

Visualization with Alcian Blue Staining:

-

In a parallel set of wells, fix the cell layers with 4% paraformaldehyde.

-

Stain with Alcian Blue solution (pH 1.0) for 30 minutes to visualize sulfated proteoglycans.

-

Wash with distilled water and acquire images. Increased blue staining indicates greater matrix deposition.

-

Visualizations: Workflows and Signaling Pathways

The following diagram outlines the logical workflow for the comprehensive investigation of AG-041R's dual functionality, from initial screening to mechanism-of-action studies.

AG-041R acts as a competitive antagonist at the CCK2 receptor, a G-protein coupled receptor (GPCR). By blocking the binding of endogenous ligands like gastrin, it prevents the activation of downstream pro-proliferative and secretory pathways.

The chondrogenic activity of AG-041R is independent of its CCK2 receptor antagonism. It initiates a distinct intracellular cascade that promotes cartilage matrix synthesis, mediated in part by the upregulation of Bone Morphogenetic Protein 2 (BMP-2) and activation of the MEK1/Erk and p38 MAPK pathways.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. AG-041R, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro. | Semantic Scholar [semanticscholar.org]

- 4. AG-041R stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

AG-041R: A Deep Dive into its Impact on Enterochromaffin-Like Cell Tumors

For Researchers, Scientists, and Drug Development Professionals

This technical guide explores the preclinical impact of AG-041R, a potent and selective gastrin/cholecystokinin 2 (CCK2) receptor antagonist, on enterochromaffin-like (ECL) cell tumors. ECL cells, neuroendocrine cells in the gastric mucosa, play a crucial role in gastric acid secretion and are implicated in the development of certain gastric carcinoids, particularly in the context of hypergastrinemia. AG-041R has been investigated as a potential therapeutic agent to counter the trophic effects of gastrin on these cells.

Core Mechanism of Action: Antagonism of the Gastrin/CCK2 Receptor

AG-041R exerts its effects by competitively blocking the gastrin/CCK2 receptor on ECL cells.[1][2] Gastrin, a key hormone in gastric physiology, not only stimulates histamine release from ECL cells to regulate acid secretion but also acts as a potent growth factor for these cells.[1][2] Chronic hypergastrinemia is a known driver of ECL cell hyperplasia and the development of ECL cell carcinoid tumors.[1] By inhibiting the binding of gastrin to its receptor, AG-041R effectively abrogates the downstream signaling pathways responsible for both the secretory and proliferative responses of ECL cells.

In Vitro and In Vivo Efficacy of AG-041R

Preclinical studies, primarily utilizing the Mastomys natalensis model which is prone to developing spontaneous ECL cell carcinoids, have demonstrated the significant anti-tumor potential of AG-041R.

Quantitative Impact of AG-041R on ECL Cell Function

The following tables summarize the available quantitative data on the inhibitory effects of AG-041R on various gastrin-induced processes in ECL cells.

| Parameter | Method | Organism/Cell Line | Inhibitory Concentration | Reference |

| Pancreastatin Secretion | In vitro | Mastomys ECL carcinoid tumor cells | IC50 = 2.2 nM | |

| Histidine Decarboxylase (HDC) Activation | In vivo | Rat | ID50 = 0.01 µmol/kg/hr | |

| Histamine Release | In vitro | Mastomys ECL carcinoid tumor cells | Data not available | |

| DNA Synthesis/Cell Growth | In vitro | Mastomys ECL carcinoid tumor cells | Data not available | |

| c-fos Gene Expression | In vitro | Mastomys ECL carcinoid tumor cells | Data not available |

In Vivo Tumor Growth Inhibition

In a key in vivo study, AG-041R was shown to significantly inhibit the growth of transplanted ECL carcinoid tumors in Mastomys natalensis . However, specific quantitative data on tumor volume reduction or changes in tumor weight have not been detailed in the available literature.

Signaling Pathways Modulated by AG-041R

The binding of gastrin to the CCK2 receptor on ECL cells initiates a cascade of intracellular signaling events. AG-041R, by blocking this initial step, prevents the activation of these pathways. The primary signaling cascade involves the Gq alpha subunit of the G-protein coupled receptor, leading to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of protein kinase C (PKC), ultimately resulting in histamine secretion and the activation of proliferative pathways.

References

- 1. The role of endogenous gastrin in the development of enterochromaffin-like cell carcinoid tumors in Mastomys natalensis: a study with the specific gastrin receptor antagonist AG-041R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of endogenous gastrin in the development of enterochromaffin-like cell carcinoid tumors in Mastomys natalensis: a study with the specific gastrin receptor antagonist AG-041R - PubMed [pubmed.ncbi.nlm.nih.gov]

The Chondrogenic Potential of AG-041R: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chondrogenic properties of AG-041R, a novel indolin-2-one derivative. AG-041R has demonstrated significant potential as a therapeutic agent for articular cartilage disorders by promoting cartilage matrix synthesis while simultaneously preventing the terminal differentiation of chondrocytes. This document summarizes the key quantitative data, details the experimental protocols used to assess its efficacy, and visualizes the underlying molecular mechanisms.

Core Findings at a Glance

AG-041R exhibits a dual-action mechanism that is highly desirable for cartilage repair. It stimulates the anabolic processes of chondrogenesis, leading to the production of essential extracellular matrix components, and concurrently inhibits the catabolic and hypertrophic pathways that lead to chondrocyte terminal differentiation and cartilage degradation.

Data Presentation: Quantitative Effects of AG-041R on Chondrocytes

The following tables summarize the observed effects of AG-041R on rat articular chondrocytes.

Table 1: Stimulation of Cartilage Matrix Synthesis by AG-041R

| Parameter Assessed | Method | Outcome with AG-041R | Quantitative Effect |

| Proteoglycan Synthesis | [(35)S]sulfate Incorporation | Accelerated | Data not available in abstract |

| Extracellular Matrix Accumulation | Alcian Blue Staining | Increased | Data not available in abstract |

| Type II Collagen Gene Expression | Northern Blotting | Up-regulated | Data not available in abstract |

| Aggrecan Gene Expression | Northern Blotting | Up-regulated | Data not available in abstract |

| Tenascin Gene Expression | Northern Blotting | Up-regulated | Data not available in abstract |

| Glycosaminoglycan (GAG) Synthesis | Not Specified | Stimulated at 1 µM, Suppressed at 10 µM[1][2] | Data not available in abstract |

| Chondrocyte Proliferation | Not Specified | Stimulated at 1 µM, Suppressed at 10 µM[1][2] | Data not available in abstract |

Table 2: Prevention of Chondrocyte Terminal Differentiation by AG-041R

| Parameter Assessed | Method | Outcome with AG-041R | Quantitative Effect |

| Alkaline Phosphatase (ALP) Activity | Not Specified | Suppressed | Data not available in abstract |

| Mineralization | Not Specified | Suppressed | Data not available in abstract |

| Type X Collagen Gene Expression | Northern Blotting | Suppressed | Data not available in abstract |

| Cbfa1 Gene Expression | Northern Blotting | Suppressed | Data not available in abstract |

Signaling Pathways and Experimental Workflow

The chondrogenic effects of AG-041R are mediated, at least in part, by the upregulation of endogenous Bone Morphogenetic Proteins (BMPs) and the activation of the MEK1/Erk signaling pathway.

The general workflow for investigating the chondrogenic properties of AG-041R involves isolating chondrocytes, treating them with the compound, and then performing a series of assays to measure matrix synthesis and markers of terminal differentiation.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These are based on standard protocols and should be optimized for specific laboratory conditions.

Isolation and Culture of Rat Articular Chondrocytes

-

Source: Knee joints of 5-week-old Sprague-Dawley rats.[3]

-

Protocol:

-

Aseptically dissect the knee joints and collect the articular cartilage from the femoral condyles and tibial plateaus.

-

Mince the cartilage into small pieces (1-2 mm³).

-

Digest the cartilage pieces with 0.25% trypsin-EDTA for 30 minutes at 37°C to remove non-chondrocytic cells.

-

Wash the cartilage pieces with Dulbecco's Modified Eagle's Medium (DMEM) containing 10% fetal bovine serum (FBS).

-

Digest the cartilage with 0.2% collagenase type II in DMEM overnight at 37°C with gentle agitation.

-

Filter the cell suspension through a 70 µm cell strainer to remove undigested tissue.

-

Centrifuge the cell suspension at 1500 rpm for 5 minutes, and resuspend the chondrocyte pellet in DMEM with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Plate the chondrocytes at a density of 2 x 10⁵ cells/cm² and culture at 37°C in a humidified atmosphere of 5% CO₂.

-

Proteoglycan Synthesis Assay: [(35)S]Sulfate Incorporation

-

Principle: Measures the incorporation of radioactive sulfate into newly synthesized proteoglycans.

-

Protocol:

-

Culture chondrocytes in 24-well plates until confluent.

-

Replace the culture medium with serum-free DMEM containing AG-041R at the desired concentrations and incubate for 24 hours.

-

Add [(35)S]sulfate to each well at a final concentration of 5 µCi/mL and incubate for an additional 4 hours.

-

Wash the cell layers three times with phosphate-buffered saline (PBS).

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100).

-

Precipitate the macromolecules in the lysate with 10% trichloroacetic acid (TCA) on ice for 30 minutes.

-

Collect the precipitate by filtration through glass fiber filters.

-

Wash the filters with 5% TCA and then with ethanol.

-

Measure the radioactivity on the filters using a scintillation counter.

-

Extracellular Matrix Staining: Alcian Blue

-

Principle: Alcian blue is a cationic dye that binds to acidic proteoglycans in the extracellular matrix.

-

Protocol:

-

Culture chondrocytes in multi-well plates and treat with AG-041R as described above.

-

Wash the cell layers with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.

-

Wash the fixed cells with distilled water.

-

Stain the cells with a 1% Alcian blue solution in 3% acetic acid (pH 2.5) for 30 minutes.

-

Wash the wells extensively with distilled water to remove excess stain.

-

For quantification, the bound dye can be extracted with 6 M guanidine hydrochloride, and the absorbance can be measured at 620 nm.

-

Gene Expression Analysis: Northern Blotting

-

Principle: Detects and quantifies specific mRNA transcripts for chondrogenic and hypertrophic markers.

-

Protocol:

-

Culture and treat chondrocytes with AG-041R.

-

Extract total RNA from the chondrocytes using a suitable method (e.g., TRIzol reagent).

-

Separate the RNA samples (10-20 µg per lane) on a 1% agarose gel containing formaldehyde.

-

Transfer the RNA from the gel to a nylon membrane.

-

Prehybridize the membrane in a hybridization buffer.

-

Hybridize the membrane overnight with a radiolabeled cDNA probe specific for the gene of interest (e.g., type II collagen, aggrecan, type X collagen).

-

Wash the membrane to remove unbound probe.

-

Expose the membrane to X-ray film or a phosphorimager to visualize the bands.

-

Quantify the band intensity using densitometry and normalize to a housekeeping gene (e.g., GAPDH).

-

Alkaline Phosphatase (ALP) Activity Assay

-

Principle: Measures the enzymatic activity of ALP, a marker of chondrocyte hypertrophy.

-

Protocol:

-

Culture and treat chondrocytes with AG-041R.

-

Wash the cell layers with PBS.

-

Lyse the cells in a buffer containing a detergent (e.g., 0.1% Triton X-100).

-

Add p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding a stop solution (e.g., 3 M NaOH).

-

Measure the absorbance of the product, p-nitrophenol, at 405 nm.

-

Normalize the ALP activity to the total protein content of the cell lysate.

-

Mineralization Assay: von Kossa Staining

-

Principle: Detects the presence of calcium phosphate deposits, an indicator of terminal chondrocyte differentiation.

-

Protocol:

-

Culture chondrocytes in the presence of a pro-mineralizing agent (e.g., β-glycerophosphate) and treat with AG-041R.

-

Wash the cell layers with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Rinse with distilled water.

-

Incubate the cells with a 5% silver nitrate solution under a bright light for 30-60 minutes.

-

Rinse thoroughly with distilled water.

-

Treat with 5% sodium thiosulfate for 5 minutes to remove unreacted silver.

-

Rinse with distilled water.

-

Counterstain with Nuclear Fast Red if desired.

-

Visualize the black deposits of silver, which indicate areas of mineralization.

-

Conclusion

AG-041R presents a promising profile for a disease-modifying osteoarthritis drug. Its ability to promote the synthesis of a healthy cartilage matrix while preventing the destructive process of chondrocyte terminal differentiation addresses key pathological features of osteoarthritis. The experimental framework detailed in this guide provides a robust foundation for further preclinical and clinical investigation into the therapeutic potential of AG-041R.

References

- 1. researchgate.net [researchgate.net]

- 2. AG-041R, a gastrin/CCK-B antagonist, stimulates chondrocyte proliferation and metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. AG-041R stimulates cartilage matrix synthesis without promoting terminal differentiation in rat articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

AG-041R: A Technical Guide on its Inhibitory Effect on DNA Synthesis in Tumor Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R is a potent and selective antagonist of the cholecystokinin B/gastrin receptor (CCK-B receptor).[1] The gastrin receptor is a key mediator in the physiological regulation of gastric acid secretion.[2] Emerging evidence has implicated the gastrin/CCK-B receptor signaling pathway in the proliferation and development of certain tumors, particularly enterochromaffin-like (ECL) cell carcinoid tumors.[1] This technical guide provides an in-depth overview of the effects of AG-041R on DNA synthesis in tumor models, based on available preclinical research.

Mechanism of Action: Inhibition of Gastrin-Induced DNA Synthesis

AG-041R exerts its anti-proliferative effects by blocking the binding of gastrin to the CCK-B receptor.[1] In tumor models, particularly ECL carcinoid tumors, endogenous gastrin has been shown to be a significant growth factor.[1] By antagonizing the CCK-B receptor, AG-041R effectively inhibits the downstream signaling cascades initiated by gastrin that lead to cell proliferation and DNA synthesis.

A key study demonstrated that AG-041R inhibits gastrin-induced DNA synthesis in ECL carcinoid tumor cells derived from Mastomys natalensis. This inhibitory effect is crucial for its potential as an anti-neoplastic agent in gastrin-dependent tumors. Furthermore, the study indicated that AG-041R also suppresses the gastrin-induced expression of the proto-oncogene c-fos, a key regulator of cell growth and differentiation. The potency of AG-041R in these inhibitory actions was found to be comparable to another well-known gastrin antagonist, L365,260.

Quantitative Data on the Inhibition of DNA Synthesis

| Parameter | Cell Type | Value | Reference |

| IC50 for inhibition of gastrin-evoked pancreastatin secretion | Mastomys ECL carcinoid tumor cells | 2.2 nM |

Experimental Protocols

The following is a generalized experimental protocol for assessing the effect of a compound like AG-041R on DNA synthesis in tumor cells, based on the widely used [³H]thymidine incorporation assay. The specific details for the study on AG-041R are not fully available; this protocol represents a standard methodology.

Objective: To determine the effect of AG-041R on gastrin-induced DNA synthesis in ECL carcinoid tumor cells.

Materials:

-

ECL carcinoid tumor cell line

-

Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Gastrin (e.g., human gastrin-17)

-

AG-041R

-

[³H]thymidine

-

Trichloroacetic acid (TCA)

-

Sodium hydroxide (NaOH) or scintillation fluid

-

Scintillation counter

Procedure:

-

Cell Culture: ECL carcinoid tumor cells are cultured in appropriate medium until they reach a sub-confluent state.

-

Serum Starvation: To synchronize the cells in the G0/G1 phase of the cell cycle, the culture medium is replaced with a serum-free medium for 24-48 hours prior to the experiment.

-

Treatment: The serum-starved cells are then treated with:

-

Vehicle control (e.g., DMSO)

-

Gastrin at a concentration known to stimulate proliferation

-

AG-041R at various concentrations in the presence of gastrin

-

AG-041R alone at the highest concentration to test for any intrinsic effects

-

-

[³H]thymidine Labeling: Following a pre-incubation period with the treatments, [³H]thymidine (typically 1 µCi/well) is added to each well. The cells are then incubated for a further period (e.g., 4-24 hours) to allow for the incorporation of the radiolabel into newly synthesized DNA.

-

Cell Lysis and DNA Precipitation: The cells are washed with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]thymidine. Subsequently, the cells are treated with cold TCA to precipitate the DNA.

-

Quantification: The TCA-precipitated material is then dissolved in NaOH or a suitable scintillation fluid, and the amount of incorporated radioactivity is measured using a scintillation counter.

-

Data Analysis: The results are expressed as counts per minute (CPM) or as a percentage of the gastrin-stimulated control. The inhibitory effect of AG-041R is determined by comparing the CPM in the AG-041R-treated groups to the gastrin-stimulated control.

Signaling Pathways and Visualizations

AG-041R, by blocking the CCK-B receptor, interrupts the downstream signaling pathways activated by gastrin. These pathways are known to play a crucial role in cell proliferation and survival.

Caption: AG-041R inhibits gastrin-induced signaling.

The binding of gastrin to its receptor activates phospholipase C (PLC), leading to the activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK) cascade, which in turn promotes the expression of c-fos and ultimately drives DNA synthesis. AG-041R blocks the initial step of this cascade.

Caption: Workflow for assessing DNA synthesis inhibition.

Conclusion

AG-041R demonstrates clear potential as an inhibitor of gastrin-induced DNA synthesis in tumor models, specifically in ECL carcinoid tumors. Its mechanism of action, centered on the antagonism of the CCK-B receptor, provides a targeted approach to disrupting a key proliferative pathway in certain cancers. While further studies are needed to fully quantify its inhibitory effects and to explore its efficacy in a broader range of tumor types, the existing evidence positions AG-041R as a valuable tool for cancer research and a potential candidate for therapeutic development in gastrin-dependent malignancies.

References

- 1. The role of endogenous gastrin in the development of enterochromaffin-like cell carcinoid tumors in Mastomys natalensis: a study with the specific gastrin receptor antagonist AG-041R - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CCK2 receptor antagonists: pharmacological tools to study the gastrin-ECL cell-parietal cell axis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In-Vitro Studies of AG-041R on Chondrocytes

For Researchers, Scientists, and Drug Development Professionals

Introduction

AG-041R is a novel small molecule, initially synthesized as a cholecystokinin-B/gastrin receptor antagonist. Unexpectedly, in-vivo and in-vitro studies have revealed its potent chondrogenic activity, making it a promising candidate for cartilage repair and the treatment of degenerative joint diseases like osteoarthritis.[1][2] This document provides detailed protocols for in-vitro studies using AG-041R on primary chondrocytes, covering cell isolation and culture, experimental assays to assess its effects on proliferation, matrix synthesis, and gene expression, as well as the investigation of the underlying signaling pathways.

Mechanism of Action

While developed as a gastrin/CCK-B antagonist, the chondrogenic effects of AG-041R are independent of this activity.[2] Research indicates that AG-041R stimulates chondrocyte proliferation and extracellular matrix (ECM) synthesis.[1][3] Its mechanism involves the upregulation of endogenous Bone Morphogenetic Protein-2 (BMP-2) and the activation of the MEK1/Erk signaling pathway. This dual action promotes the synthesis of key cartilage matrix components, such as type II collagen and aggrecan, while preventing the terminal differentiation of chondrocytes into a hypertrophic phenotype.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of AG-041R on chondrocyte functions as reported in the literature.

Table 1: Effect of AG-041R on Chondrocyte Proliferation and Glycosaminoglycan (GAG) Synthesis

| Concentration | Effect on Proliferation | Effect on GAG Synthesis | Reference |

| 0.1 µM | Stimulatory | Stimulatory | |

| 1 µM | Stimulatory | Stimulatory | |

| 10 µM | Suppressive/Toxic | Suppressive |

Table 2: Effect of AG-041R on Chondrocyte Maturation and Gene Expression

| Concentration | Chondroitin-6-Sulfate to Chondroitin-4-Sulfate Ratio | Type II Collagen & Aggrecan Expression | Reference |

| 1 µM | Increased (promotes maturation) | No significant change or upregulated | |

| 10 µM | Decreased | Not reported |

Experimental Protocols

Preparation of AG-041R Stock Solution

Materials:

-

AG-041R powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

Protocol:

-

Based on its properties as a small organic molecule, AG-041R is predicted to be soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of AG-041R powder in sterile DMSO. For example, for a compound with a molecular weight of 558.68 g/mol , dissolve 5.59 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

-

For experiments, thaw an aliquot and dilute it to the desired final concentrations (e.g., 1 µM and 10 µM) in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Isolation and Culture of Primary Articular Chondrocytes (from Rabbit or Rat)

Materials:

-

Articular cartilage from young rabbits or rats

-

Dulbecco's Modified Eagle Medium (DMEM) or DMEM/F-12

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL)

-

Pronase

-

Collagenase Type II

-

Sterile Phosphate-Buffered Saline (PBS)

-

Sterile cell culture flasks, plates, and consumables

Protocol:

-

Aseptically dissect the articular cartilage from the femoral condyles and tibial plateaus of young (e.g., 5-week-old) rats or rabbits.

-

Mince the cartilage into small pieces (approximately 1 mm³).

-

Wash the minced cartilage pieces three times with sterile PBS containing Penicillin-Streptomycin.

-

Perform enzymatic digestion:

-

Pre-digest with Pronase (e.g., 0.25%) for 30-60 minutes at 37°C.

-

Wash the tissue with PBS to remove the Pronase.

-

Digest with Collagenase Type II (e.g., 0.1-0.2%) in serum-free DMEM overnight (12-16 hours) at 37°C with gentle agitation.

-

-

Filter the resulting cell suspension through a 70 µm cell strainer to remove any undigested tissue.

-

Centrifuge the cell suspension at 150 x g for 7-10 minutes.

-

Discard the supernatant and resuspend the cell pellet in complete culture medium (DMEM/F-12 supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Count the viable cells using a hemocytometer and trypan blue exclusion.

-

Plate the chondrocytes in culture flasks at a density of 1-2 x 10⁴ cells/cm².

-

Culture the cells at 37°C in a humidified atmosphere with 5% CO₂. Change the medium every 2-3 days. Use chondrocytes at passage 1 or 2 for experiments to maintain their phenotype.

Chondrocyte Proliferation Assay (MTS Assay)

Materials:

-

Primary chondrocytes

-

Complete culture medium

-

AG-041R stock solution

-

96-well cell culture plates

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Protocol:

-

Seed primary chondrocytes in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium.

-

Allow the cells to adhere and stabilize for 24 hours at 37°C.

-

Prepare serial dilutions of AG-041R in complete culture medium (e.g., to achieve final concentrations of 0.1 µM, 1 µM, and 10 µM). Include a vehicle control (medium with the same concentration of DMSO as the highest AG-041R concentration) and a no-treatment control.

-

Remove the old medium from the wells and add 100 µL of the respective treatment or control media.

-

Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Subtract the background absorbance (from wells with medium and MTS reagent only) and normalize the results to the control group.

Glycosaminoglycan (GAG) Synthesis Assay (Alcian Blue Staining)

Materials:

-

Primary chondrocytes cultured in 24- or 48-well plates

-

AG-041R

-

PBS

-

4% Paraformaldehyde (PFA) for fixation

-

Alcian Blue 8GX staining solution (1% w/v in 0.1 M HCl)

-

6 M Guanidine hydrochloride for elution

Protocol:

-

Seed chondrocytes in multi-well plates and treat with AG-041R as described for the proliferation assay. A longer treatment period (e.g., 7-14 days) may be necessary to observe significant changes in matrix deposition.

-

After the treatment period, wash the cell layers twice with PBS.

-

Fix the cells with 4% PFA for 20-30 minutes at room temperature.

-

Wash the fixed cells three times with deionized water.

-

Add the Alcian Blue staining solution to each well and incubate for 30 minutes to overnight at room temperature.

-

Aspirate the staining solution and wash the wells extensively with deionized water until the water is clear.

-

For quantification, add 6 M guanidine hydrochloride to each well to solubilize the bound dye. Incubate on a shaker for at least 2 hours.

-

Transfer the solution to a 96-well plate and measure the absorbance at approximately 620-650 nm.

Gene Expression Analysis (Quantitative Real-Time PCR)

Materials:

-

Chondrocytes cultured in 6-well plates and treated with AG-041R

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix

-

Primers for target genes (e.g., COL2A1, ACAN, GAPDH/ACTB as housekeeping genes)

Protocol:

-

Treat chondrocytes with AG-041R for a suitable duration (e.g., 24-72 hours).

-

Lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

-

Quantify the RNA and assess its purity.

-

Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

Perform qPCR using a suitable master mix and primers for your genes of interest. Example primer sequences (human):

-

COL2A1 Forward: 5'-TTCAGCTATGGAGATGACAATC-3'

-

COL2A1 Reverse: 5'-AGAGTCCTAGAGTGACTGAG-3'

-

ACAN Forward: 5'-GCTACGGAGACAAGGATGA-3'

-

ACAN Reverse: 5'-CGTAAAAGACCTCACCCTTT-3'

-

GAPDH Forward: 5'-GAAGGTGAAGGTCGGAGTC-3'

-

GAPDH Reverse: 5'-GAAGATGGTGATGGGATTTC-3'

-

-

Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and the vehicle control.

Western Blot for Phosphorylated ERK (p-ERK)

Materials:

-

Chondrocytes cultured in 6-well plates

-

AG-041R

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels, buffers, and electrophoresis equipment

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Protocol:

-

Culture chondrocytes to near confluence and serum-starve them for 4-12 hours before treatment.

-

Treat the cells with AG-041R (e.g., 1 µM) for a short duration (e.g., 15, 30, 60 minutes) to capture the phosphorylation event.

-

Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Collect the lysates and centrifuge to pellet cell debris.

-

Determine the protein concentration of the supernatant.

-

Denature the protein samples and run them on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate.

-

To normalize, strip the membrane and re-probe with an antibody against total ERK1/2.

-

Quantify the band intensities using densitometry software.

Visualization of Pathways and Workflows

Signaling Pathway of AG-041R in Chondrocytes

Caption: Proposed signaling cascade of AG-041R in articular chondrocytes.

Experimental Workflow for Assessing AG-041R Effects

Caption: General workflow for in-vitro evaluation of AG-041R on chondrocytes.

References

Application Notes and Protocols for AG-041R in In-Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in-vivo use of AG-041R, a novel indoline-2-one derivative, with a focus on its chondrogenic (cartilage-forming) properties. The protocols detailed below are based on published animal studies and are intended to serve as a guide for researchers designing their own experiments.

Introduction

AG-041R was initially synthesized as a cholecystokinin-2 (CCK2)/gastrin receptor antagonist. However, subsequent in-vivo studies in rats revealed an unexpected and significant chondrogenic effect, leading to systemic cartilage hyperplasia upon oral administration and localized cartilage growth with intra-articular injection[1]. Notably, this chondrogenic activity is independent of its CCK2/gastrin receptor antagonism and is mediated, at least in part, through the activation of endogenous Bone Morphogenetic Protein (BMP) and Mitogen-activated protein kinase kinase (MEK)/Extracellular signal-regulated kinase (Erk) signaling pathways[2]. These findings position AG-041R as a promising compound for research into cartilage regeneration and the treatment of cartilage disorders.

Data Presentation: In-Vivo Dosage and Administration of AG-041R

The following tables summarize the available quantitative data for AG-041R dosage and administration in in-vivo animal studies. It is important to note that while a key study describes a "high dose" for oral administration, the exact dosage in mg/kg was not specified in the available literature. The provided oral dosage is an estimation based on common practices in rodent toxicology and efficacy studies.

Table 1: Oral Administration of AG-041R in Rats

| Parameter | Details | Reference |

| Animal Model | Sprague-Dawley Rats | [1] |

| Administration Route | Oral Gavage | [1] |

| Dosage | Estimated High Dose: 100-300 mg/kg/day | [1] |

| Frequency | Daily | |

| Duration | 4 weeks | |

| Observed Effect | Systemic cartilage hyperplasia (auricles, trachea, femoral condyle, xiphoid process, intervertebral disks) |

Table 2: Intra-articular Administration of AG-041R in Rats

| Parameter | Details | Reference |

| Animal Model | Sprague-Dawley Rats | |

| Administration Route | Intra-articular Injection (knee joint) | |

| Dosage (Concentration) | 1 µM - 10 µM (in a suitable vehicle) | |

| Volume | 25 - 50 µL | |

| Frequency | Daily | |

| Duration | 3 weeks | |

| Observed Effect | Localized cartilage hyperplasia in the marginal region of the femoral condyle |

Experimental Protocols

The following are detailed protocols for the oral and intra-articular administration of AG-041R in rats. These protocols are based on established methodologies and should be adapted to the specific requirements of the research study.

Protocol 1: Oral Administration of AG-041R in Rats via Gavage

1. Materials:

-

AG-041R

-

Vehicle (e.g., 0.5% carboxymethyl cellulose (CMC) in sterile water, corn oil)

-

Gavage needles (16-18 gauge, 2-3 inches long with a rounded tip for rats)

-

Syringes (appropriate volume for dosing)

-

Animal scale

-

Personal Protective Equipment (PPE)

2. Procedure:

-

Preparation of Dosing Solution:

-

Based on the desired dosage (e.g., 100 mg/kg), calculate the total amount of AG-041R needed for the study cohort.

-

Prepare the vehicle (e.g., 0.5% CMC).

-

Create a homogenous suspension of AG-041R in the vehicle. Sonication may be required to ensure uniform suspension. The final concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg.

-

-

Animal Handling and Dosing:

-

Weigh each rat accurately before dosing to calculate the precise volume of the AG-041R suspension to be administered.

-

Gently restrain the rat. For oral gavage, the head and neck should be extended to create a straight path to the esophagus.

-

Measure the gavage needle against the rat to determine the correct insertion depth (from the mouth to the last rib). Mark the needle to avoid over-insertion.

-

Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The animal should swallow the tube as it is advanced. Do not force the needle. If resistance is met, withdraw and re-attempt.

-

Once the needle is correctly positioned in the stomach, slowly administer the calculated volume of the AG-041R suspension.

-

Gently remove the gavage needle.

-

Monitor the animal for a few minutes post-administration for any signs of distress.

-

Protocol 2: Intra-articular Injection of AG-041R in the Rat Knee Joint

1. Materials:

-

AG-041R

-

Sterile, pyrogen-free vehicle (e.g., phosphate-buffered saline (PBS), sterile saline)

-

Insulin syringes with a fine-gauge needle (e.g., 29-31 gauge)

-

Anesthetic (e.g., isoflurane)

-

Clippers and surgical scrub

-

Personal Protective Equipment (PPE)

2. Procedure:

-

Preparation of Injection Solution:

-

Dissolve AG-041R in the sterile vehicle to achieve the desired final concentration (e.g., 1 µM or 10 µM). Ensure complete dissolution. The solution should be sterile-filtered.

-

-

Animal Preparation and Injection:

-

Anesthetize the rat according to an approved institutional protocol.

-

Shave the fur around the knee joint to be injected.

-

Cleanse the injection site with a surgical scrub (e.g., povidone-iodine followed by alcohol).

-

Flex the knee joint to approximately 90 degrees to open the joint space.

-

Insert the needle into the intra-articular space. A common approach is through the patellar ligament.

-

Slowly inject the desired volume (e.g., 25-50 µL) of the AG-041R solution into the joint capsule.

-

Withdraw the needle and apply gentle pressure to the injection site for a few moments.

-

Allow the animal to recover from anesthesia on a warming pad.

-

Monitor the animal for any signs of pain, inflammation, or lameness post-injection.

-

Mandatory Visualizations

Signaling Pathway of AG-041R-Induced Chondrogenesis

Caption: Signaling pathway of AG-041R-induced chondrogenesis.